(1S,2R)-2-benzylcyclohexan-1-amine
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Overview
Description
(1S,2R)-2-benzylcyclohexan-1-amine is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-benzylcyclohexan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of an epoxy cyclohexane solution with a tetrahydrofuran solution of phenylmagnesium bromide and cuprous chloride or cuprous bromide. This reaction is carried out for 1-3 hours, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and distillation to obtain the compound with high enantiomeric excess and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-benzylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcyclohexanone, while reduction can produce different amine derivatives.
Scientific Research Applications
(1S,2R)-2-benzylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (1S,2R)-2-benzylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
(1S,2R)-2-benzylcyclohexan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(1S,2R)-2-benzylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m1/s1 |
InChI Key |
YOPIHDSNQOMRGC-OLZOCXBDSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CC2=CC=CC=C2)N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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